N-benzyl-6-(4-fluorophenyl)-N-methylpyridazin-3-amine
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Overview
Description
N-benzyl-6-(4-fluorophenyl)-N-methylpyridazin-3-amine: is a chemical compound with a complex structure that includes a benzyl group, a fluorophenyl group, and a pyridazinamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-(4-fluorophenyl)-N-methylpyridazin-3-amine typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Pyridazinamine Core: This step involves the cyclization of appropriate precursors to form the pyridazinamine ring.
Introduction of the Fluorophenyl Group: This is usually achieved through a substitution reaction where a fluorophenyl group is introduced to the pyridazinamine core.
Benzylation and Methylation:
The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-(4-fluorophenyl)-N-methylpyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-benzyl-6-(4-fluorophenyl)-N-methylpyridazin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-benzyl-6-(4-fluorophenyl)-N-methylpyridazin-3-amine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-6-(4-fluorophenyl)-2-phenyl-4-pyrimidinamine
- N-benzyl-6-(4-fluorophenyl)-2-pyridin-3-ylpyrimidin-4-amine
Uniqueness
N-benzyl-6-(4-fluorophenyl)-N-methylpyridazin-3-amine is unique due to its specific combination of functional groups and its pyridazinamine core. This unique structure imparts distinct chemical and biological properties, differentiating it from similar compounds.
Properties
Molecular Formula |
C18H16FN3 |
---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
N-benzyl-6-(4-fluorophenyl)-N-methylpyridazin-3-amine |
InChI |
InChI=1S/C18H16FN3/c1-22(13-14-5-3-2-4-6-14)18-12-11-17(20-21-18)15-7-9-16(19)10-8-15/h2-12H,13H2,1H3 |
InChI Key |
NEGSZTIFYPWHSA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NN=C(C=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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